Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate
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Description
Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H21ClF3N3O2 and its molecular weight is 463.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .
Biochemical Pathways
Dopamine plays a significant role in the brain’s reward system, and alterations in dopamine signaling are implicated in a number of neurological disorders, including Parkinson’s disease and schizophrenia .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its bioavailability.
Result of Action
As a ligand for the d4 dopamine receptor, it likely influences neuronal signaling and could have effects on behavior and cognition, given the role of dopamine in these processes .
Properties
IUPAC Name |
ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3N3O2/c1-2-32-22(31)19-14-28-20-8-3-15(23(25,26)27)13-18(20)21(19)30-11-9-29(10-12-30)17-6-4-16(24)5-7-17/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNBDTCGIFOIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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